molecular formula C20H21F3N4O2 B6503089 1-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1421516-29-1

1-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B6503089
CAS No.: 1421516-29-1
M. Wt: 406.4 g/mol
InChI Key: AZIKNYCYKDZMMY-UHFFFAOYSA-N
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Description

1-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C20H21F3N4O2 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.16166041 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function

Mode of Action

It’s worth noting that compounds with similar structures often work by binding to their target proteins and modulating their activity . The specific interaction between this compound and its targets, and the resulting changes, would require further investigation.

Biochemical Pathways

The compound may be involved in various biochemical pathways, given its complex structure and potential for diverse interactions. For instance, compounds with boronic ester groups, like this one, are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The affected pathways and their downstream effects would depend on the specific targets of this compound, which are currently unknown.

Pharmacokinetics

For example, the presence of a trifluoromethyl group could potentially enhance the compound’s metabolic stability

Result of Action

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it could play a role in the formation of carbon–carbon bonds . The specific effects would depend on the compound’s targets and mode of action, which require further investigation.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the stability of organoboron compounds, like this one, can be affected by air and moisture Additionally, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in its environment

Properties

IUPAC Name

1-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)16-5-1-2-6-17(16)26-19(29)25-12-14-7-10-27(11-8-14)18(28)15-4-3-9-24-13-15/h1-6,9,13-14H,7-8,10-12H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIKNYCYKDZMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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